1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived compound with significant applications in agrochemicals, particularly as a fungicide. Its structure features a trifluoromethyl group at the 3-position and a carboxamide group at the 4-position of the pyrazole ring. This compound is recognized under the common name penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) and is widely used to control fungal pathogens in crops . Regulatory bodies, including the European Commission and EFSA, have established maximum residue limits (MRLs) for this compound in food products, reflecting its approved use and safety profile .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJLKDVQNCKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020872 | |
| Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937717-66-3 | |
| Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Applications
Drug Development
The compound is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the pharmacokinetic properties of drug molecules, making it valuable in the design of anti-inflammatory and analgesic drugs. For instance, a study demonstrated that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibited moderate antifungal activities against pathogens like Gibberella zeae and Fusarium oxysporum, outperforming some commercial fungicides at specific concentrations .
Mechanism of Action
The mechanism involves interactions with specific molecular targets that are crucial for the therapeutic effects observed in bioassays. The structural features of this compound allow for selective binding to these targets, which enhances its efficacy .
Agricultural Chemistry
Agrochemical Synthesis
this compound serves as a key intermediate in the synthesis of herbicides and pesticides. Its stability and bioactivity are critical for developing agrochemicals that provide effective weed control while minimizing environmental impact. Research indicates that compounds derived from this pyrazole exhibit significant herbicidal activity .
Case Study: Penthiopyrad
Penthiopyrad, a fungicide containing the pyrazole moiety, was evaluated for its metabolism and efficacy against various pests. Studies showed that metabolites derived from this compound retained significant biological activity, indicating its potential as a sustainable agricultural solution .
Material Science
Advanced Materials Development
In materials science, this compound is utilized in formulating specialty polymers and coatings. The incorporation of this compound enhances chemical resistance and thermal stability, making it suitable for high-performance applications .
Analytical Chemistry
Reference Standard Usage
This compound acts as a reference standard in analytical methods, aiding in the accurate quantification of related compounds in environmental and biological matrices. Its stability allows for reliable measurement in various analytical techniques, including chromatography and mass spectrometry .
Data Summary Table
| Application Area | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Pharmaceuticals | Drug synthesis | Moderate antifungal activity against Gibberella zeae |
| Agricultural Chemistry | Herbicide development | Effective weed control with minimal environmental impact |
| Material Science | Specialty polymers | Enhanced chemical resistance and thermal stability |
| Analytical Chemistry | Reference standard | Reliable quantification in environmental samples |
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Yield : Derivatives with bulky or complex substituents (e.g., 4d ) exhibit lower yields due to steric hindrance during synthesis .
- Trifluoromethyl Groups : The presence of trifluoromethyl groups (as in 6a and 7bg ) enhances lipophilicity and bioactivity, improving antifungal efficacy .
- Heterocyclic Attachments : Thiadiazole (in 7bg ) and pyridinyl (in 6a ) groups contribute to higher melting points and stability, critical for formulation .
Antifungal Performance (In Vitro) :
Compounds were tested against plant pathogens (A. porri, M. coronaria, C. petroselini, R. solani):
| Compound | Pathogen Inhibition (%) (50 mg/L) | Notable Activity Profile |
|---|---|---|
| 7bg | 80–90 | Broad-spectrum efficacy |
| Penthiopyrad | 75–85 (Field trials) | Approved for commercial use |
| 7bf | 60–70 | Moderate activity |
Biological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, commonly known as penthiopyrad, is a novel fungicide that has garnered attention due to its unique biological activity. This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which are characterized by their mechanism of action that disrupts the citric acid cycle and mitochondrial electron transport pathways in fungi.
Chemical Structure
The chemical structure of penthiopyrad can be represented as follows:
Penthiopyrad functions primarily as a fungicide by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain. This inhibition leads to a disruption in the energy production of fungal cells, ultimately resulting in cell death. The specific mechanism involves the binding of penthiopyrad to the enzyme's active site, preventing substrate access and subsequent electron transport.
Antifungal Efficacy
Recent studies have demonstrated that penthiopyrad exhibits significant antifungal activity against various phytopathogenic fungi. A study evaluated its effectiveness against three species: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. The results indicated that certain derivatives of penthiopyrad showed over 50% inhibition at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin and boscalid .
| Fungus Species | Inhibition Percentage at 100 µg/mL |
|---|---|
| Gibberella zeae | >50% |
| Fusarium oxysporum | Moderate inhibition |
| Cytospora mandshurica | Moderate inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of penthiopyrad derivatives has revealed insights into how modifications to the chemical structure can enhance antifungal properties. For instance, the introduction of various substituents on the pyridine ring has been shown to significantly affect biological activity, with some derivatives achieving higher efficacy than others .
Study on Metabolism and Residue Analysis
A comprehensive study assessed the metabolism of penthiopyrad in Wistar rats. The research indicated that after administration, significant metabolites were identified in urine and feces, with major components including 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. This study is crucial for understanding the environmental impact and safety profile of penthiopyrad as a pesticide .
| Metabolite | Detection Method | Concentration |
|---|---|---|
| 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | HPLC | Detected in feces |
| Other minor metabolites | HPLC | Various concentrations |
Long-term Toxicological Studies
Long-term studies have been conducted to evaluate the effects of penthiopyrad on reproduction and development in animal models. These studies indicated no significant adverse effects at recommended doses, supporting its safety for agricultural use .
Preparation Methods
Starting Materials and Initial Cyclization
A common approach begins with trifluoromethylated precursors such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or ethyl difluoroacetoacetate derivatives. These compounds undergo cyclization with methyl hydrazine or hydrazine hydrate to form the pyrazole ring bearing the trifluoromethyl group at the 3-position.
For example, the reaction of ethyl trifluoroacetoacetate with methyl hydrazine in aqueous medium at controlled temperatures (10 °C to 80 °C) yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity and yield (~86.5%).
The cyclization is typically performed without additional organic solvents, relying on water or the ethanol formed in situ as the reaction medium, which simplifies purification and enhances selectivity.
Reaction times vary from 0.5 to 12 hours, with optimal conditions around 1 to 4 hours to maximize yield and isomeric purity.
Regioselectivity and Isomer Separation
The synthesis often produces regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation is achieved by exploiting differences in boiling points under reduced pressure, guided by boiling point vs. pressure diagrams.
Selectivity is influenced by reaction temperature, pressure, and solvent conditions, with optimized protocols achieving selectivity ratios up to 96:4 favoring the desired isomer.
Functionalization to Carboxylic Acid and Carboxamide Derivatives
Methylation and Ester Formation
- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is prepared by methylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate precursors using iodomethane in DMF with sodium hydride as base at low temperature (0 °C), followed by stirring at ambient temperature for extended periods (~20 h). This step yields the methylated ester with yields around 74%.
Hydrolysis to Carboxylic Acid
Conversion to Acid Chloride
Amidation to Form Carboxamide
- The acid chloride reacts with various amines, including substituted pyridylamines, under controlled temperature (below 10 °C initially, then ambient) to afford the target carboxamide derivatives. The reaction mixture is purified by column chromatography to isolate the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds.
Alternative Synthetic Routes and Process Optimization
Use of Carbon Dioxide in Ring Closure
An alternative method involves the acidification of sodium enolates of alkyl difluoroacetoacetates by carbonic acid generated in situ from carbon dioxide and water. This process, conducted under mild pressure (0.1 to 2 kg/cm²) and pH 5-7, leads to intermediates that are further reacted with trialkyl orthoformates in acetyl anhydride to form alkyl 2-alkomethylene-difluoro-3-oxobutyrates.
The pyrazole ring closure is then performed in a two-phase system with weak bases such as sodium or potassium carbonate and methylhydrazine, facilitating efficient ring formation.
Microwave and Sonication-Assisted Methods
- Microwave and microwave-sonication techniques have been explored for related trifluoromethylated pyrazole derivatives, showing improved reaction rates and yields compared to conventional reflux methods. These methods provide rapid synthesis with comparable purity and characterization profiles.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Methyl hydrazine + trifluoromethylated ketone, aqueous medium, 10-80 °C, 1-4 h | ~86.5 | High selectivity, no organic solvent needed |
| Methylation of pyrazole ester | Iodomethane, NaH, DMF, 0 °C to RT, 20 h | 73.8 | Controlled temperature, slow addition |
| Hydrolysis to acid | LiOH, THF, 70 °C, 2 h | 89.2 | Acidification and filtration |
| Acid chloride formation | Thionyl chloride, reflux, 8 h | Not specified | Intermediate for amidation |
| Amidation | Acid chloride + amines, <10 °C to RT, 10 h | Not specified | Purification by column chromatography |
| Alternative ring closure | Sodium enolate + CO2, acetyl anhydride, weak base | Not specified | Two-phase system, mild pressure |
| Microwave-assisted synthesis | Microwave/sonication, various conditions | Not specified | Faster reaction times, comparable yields |
Research Findings and Practical Considerations
The aqueous medium cyclization without organic solvents reduces environmental impact and simplifies workup.
Control of temperature and reaction time is critical to maximize yield and regioselectivity, especially to minimize formation of undesired isomers.
The use of lithium hydroxide for ester hydrolysis is efficient and provides high yields of the acid intermediate, which is stable and amenable to further functionalization.
Conversion to acid chloride using thionyl chloride is a classical and reliable method, but requires careful handling due to the reagent's toxicity and corrosiveness.
Amidation reactions proceed smoothly under mild conditions, allowing for the introduction of diverse amine substituents to tailor biological activity.
Alternative methods involving carbon dioxide and microwave-assisted synthesis offer promising routes for scale-up and process intensification.
Q & A
Q. What are the optimized synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be tailored for improved yield?
Methodological Answer: A two-step synthesis is commonly employed:
Intermediate Formation : React 5-chloropyrazole derivatives with trifluoromethylating agents (e.g., trifluoromethyl chloride) under alkaline conditions to introduce the CF₃ group .
Carboxamide Derivatization : Condense the intermediate with methylamine or its equivalents using coupling reagents like EDCI/HOBt.
Optimization Tips :
Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic peaks should researchers prioritize?
Methodological Answer :
Q. Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole C-H | 7.82 | Singlet | 1H |
| N-Methyl | 3.50 | Singlet | 3H |
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions in biological systems?
Methodological Answer :
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, reducing the pyrazole ring’s electron density and enhancing metabolic stability.
- Hydrophobic Interactions : Improves membrane permeability and target binding in hydrophobic pockets (e.g., enzyme active sites).
- Computational Analysis :
Data Contradiction Note :
While CF₃ generally increases lipophilicity (logP +0.5), some studies report reduced solubility in aqueous buffers—researchers should balance these properties via co-solvents or prodrug strategies .
Q. What in vitro and in vivo models have been used to evaluate its biological activity, and what mechanistic insights have been gained?
Methodological Answer :
- Antifungal Activity :
- Nematocidal Activity :
- Autophagy Induction : Western blotting confirms upregulation of LC3-II in prostate cancer cells (PC-3 line) .
Q. Experimental Design Considerations :
Q. Are there reported structure-activity relationship (SAR) studies guiding the design of derivatives with enhanced potency?
Methodological Answer :
- Key SAR Findings :
- Synthetic Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
